molecular formula C24H19BFNO5S B1192858 HA155 CAS No. 1229652-22-5

HA155

Numéro de catalogue: B1192858
Numéro CAS: 1229652-22-5
Poids moléculaire: 463.3 g/mol
Clé InChI: BRWUZCBSWABPMR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Autotaxin converts lysophosphatidylcholine to lysophosphatidic acid (LPA), which can mediate changes in cell proliferation, angiogenesis, and cytokine secretion. HA-155 is a boronic acid-based compound that inhibits autotaxin (IC50 = 5.7 nM) by selectively binding to its catalytic threonine. It has been shown to dose-dependently block thrombin-induced LPA secretion in platelets.
HA155, also known as Autotaxin Inhibitor IV, is a boronic acid-based compound that inhibits autotaxin (IC50 = 5.7 nM) by selectively binding to its catalytic threonine.

Applications De Recherche Scientifique

Inhibition de l'autotaxine

HA155 est un inhibiteur connu de l'autotaxine (ATX), une enzyme qui joue un rôle crucial dans la production d'acide lysophosphatidique (LPA) à partir de la lysophosphatidylcholine (LPC) {svg_1}. En inhibant l'ATX, this compound pourrait réguler la voie de signalisation du LPA, qui est associée à diverses réponses cellulaires telles que la prolifération cellulaire, la migration et la production de cytokines {svg_2}.

Recherche sur le cancer

Il a été démontré que la voie de signalisation ATX-LPA est associée à l'apparition et à la métastase des tumeurs {svg_3}. Par conséquent, this compound, en tant qu'inhibiteur de l'ATX, pourrait être utilisé dans la recherche sur le cancer pour étudier son potentiel en tant qu'agent anticancéreux.

Recherche sur les maladies cardiovasculaires

L'ATX a également été lié aux maladies cardiovasculaires {svg_4}. Ainsi, this compound pourrait être utilisé dans la recherche sur ces maladies, fournissant des informations sur le rôle de la voie de signalisation ATX-LPA dans la santé cardiovasculaire.

Recherche sur la fibrose

La voie de signalisation ATX-LPA est également associée à la fibrose {svg_5}. This compound, en inhibant l'ATX, pourrait être utilisé pour étudier le développement et la progression de la fibrose, conduisant potentiellement à de nouvelles stratégies thérapeutiques.

Conception de médicaments

This compound a été utilisé dans le processus de conception de médicaments, en particulier dans l'étude des dérivés d'acide borique {svg_6}. Le groupe acide borique dans this compound forme une liaison avec les groupes hydroxyle des acides aminés, convertissant son hybridation en sp3 {svg_7}. Cette propriété pourrait être exploitée dans la conception de nouveaux médicaments.

Étude du groupe acide borique

This compound, contenant un groupe acide borique, a été utilisé pour étudier la nature de la liaison formée entre les ligands et les résidus d'acides aminés du site actif {svg_8}. Cette recherche pourrait fournir des informations précieuses sur le comportement des dérivés d'acide borique lors de la liaison aux cibles protéiques médicamenteuses.

Mécanisme D'action

Target of Action

HA155, also known as [4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid, is a potent and selective inhibitor of Autotaxin (ATX) . ATX is an extracellular enzyme that hydrolyzes lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a bioactive lipid mediator . LPA can induce various responses, such as cell proliferation, migration, and cytokine production, through six G protein-coupled receptors (LPA1-6) .

Mode of Action

This compound interacts with ATX by binding to the ATX active site . Specifically, it targets the threonine oxygen nucleophile in the ATX active site via the boronic acid moiety . Additionally, the hydrophobic 4-fluorobenzyl moiety of this compound targets the hydrophobic pocket responsible for lipid binding .

Biochemical Pathways

The ATX-LPA signaling axis, which this compound inhibits, is involved in metabolic and inflammatory disorders, as well as cancer, fibrosis, and cardiovascular diseases . By inhibiting ATX, this compound reduces the production of LPA, thereby affecting these associated pathways .

Pharmacokinetics

This suggests that this compound has good kinetic solubility and rat/human plasma stability .

Result of Action

The inhibition of ATX by this compound leads to a decrease in the production of LPA . This results in a reduction in the cellular responses typically induced by LPA, such as cell proliferation, migration, and cytokine production . In addition, this compound completely attenuates the thrombin-mediated increase in platelet-derived LPA in a dose-dependent manner .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid' involves the synthesis of intermediate compounds followed by their coupling to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "thiourea", "4-bromobenzyl alcohol", "4-bromobenzaldehyde", "4-hydroxybenzyl alcohol", "4-bromophenylboronic acid", "4-(bromomethyl)phenol", "4-(hydroxymethyl)phenol", "4-(4-((3-(4-fluorophenyl)methyl)-2,4-dioxothiazolidin-5-ylidene)methylphenoxy)methylphenylboronic acid" ], "Reaction": [ "Step 1: Synthesis of 4-(bromomethyl)phenol by reacting 4-bromobenzyl alcohol with formaldehyde in the presence of a base.", "Step 2: Synthesis of 4-(hydroxymethyl)phenol by reducing 4-(bromomethyl)phenol with sodium borohydride.", "Step 3: Synthesis of 4-(4-((3-(4-fluorophenyl)methyl)-2,4-dioxothiazolidin-5-ylidene)methylphenoxy)methylphenylboronic acid by reacting 4-hydroxybenzyl alcohol with 3-(4-fluorophenyl)methyl-2,4-dioxothiazolidin-5-ylidene)thiourea in the presence of a base, followed by coupling with 4-bromobenzaldehyde and 4-bromophenylboronic acid using a palladium catalyst.", "Step 4: Synthesis of the final product '[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid' by coupling 4-(4-((3-(4-fluorophenyl)methyl)-2,4-dioxothiazolidin-5-ylidene)methylphenoxy)methylphenylboronic acid with 4-(hydroxymethyl)phenol using a palladium catalyst." ] }

Numéro CAS

1229652-22-5

Formule moléculaire

C24H19BFNO5S

Poids moléculaire

463.3 g/mol

Nom IUPAC

[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid

InChI

InChI=1S/C24H19BFNO5S/c26-20-9-3-17(4-10-20)14-27-23(28)22(33-24(27)29)13-16-5-11-21(12-6-16)32-15-18-1-7-19(8-2-18)25(30)31/h1-13,30-31H,14-15H2

Clé InChI

BRWUZCBSWABPMR-UHFFFAOYSA-N

SMILES

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O

SMILES canonique

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

HA155;  HA-155;  HA 155. Autotaxin Inhibitor IV.

Origine du produit

United States
Customer
Q & A

Q1: What is the mechanism of action of [4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid (HA155)?

A1: [4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid (this compound) is a potent and selective inhibitor of the enzyme autotaxin (ATX) [, , , ]. ATX is responsible for hydrolyzing lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA is a bioactive lipid mediator involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting ATX, this compound reduces the production of LPA, thereby disrupting these cellular processes.

Q2: How does the boronic acid group in this compound contribute to its interaction with ATX?

A3: The boronic acid group in this compound acts as an "acidic warhead" that mimics the interactions of boronic acid with the target protein []. Specifically, it forms crucial interactions with Ser/Thr residues within the ATX active site, characterized as polar covalent bonds []. These interactions are vital for this compound's inhibitory activity.

Q3: What is the significance of the crystal structure of ATX in complex with this compound?

A4: The crystal structure of ATX in complex with this compound provides essential insights into the molecular interactions between the inhibitor and the enzyme [, , ]. This structural information is highly valuable for structure-based drug design, allowing researchers to design and optimize new ATX inhibitors with improved potency and selectivity.

Q4: How does the structure of this compound influence its activity and potency?

A5: Structure-activity relationship (SAR) studies have revealed that modifications to the this compound structure can significantly impact its activity and potency [, ]. For instance, altering the core spacer of this compound has been shown to improve its plasma stability without compromising its ATX inhibitory activity [].

Q5: What strategies have been explored to improve the stability and bioavailability of this compound?

A6: Researchers have investigated conjugation of this compound to icodextrin, a polymer known for its slow elimination from the peritoneal cavity []. This conjugation strategy aims to enhance the solubility, decrease membrane permeability, and improve the intraperitoneal retention of this compound, potentially leading to improved bioavailability and therapeutic efficacy.

Q6: What are the potential applications of this compound in drug discovery and development?

A7: this compound serves as a valuable tool compound for studying the ATX-LPA signaling axis and its role in various diseases [, ]. Its derivatives, with improved pharmacokinetic and pharmacodynamic properties, hold promise as potential therapeutic agents for treating conditions like cancer, fibrosis, and inflammatory diseases.

Q7: What are the limitations of current computational modeling approaches for studying this compound and its analogs?

A8: Docking simulations, while useful, have limitations in accurately predicting the binding orientation and affinity of boronic acid derivatives like this compound to protein targets []. This emphasizes the need for more sophisticated computational methods that consider the unique chemical properties of boronic acid-containing compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.